![molecular formula C20H19N3O3 B2677007 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 933020-49-6](/img/structure/B2677007.png)
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits promising biological activities, including anticancer, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
The synthesis of quinazoline-2,4(1H,3H)-diones, a core structure related to the specified compound, has been the subject of research due to its relevance in the development of pharmaceuticals such as Prazosin, Bunazosin, and Doxazosin. Studies have explored efficient synthesis methods involving green chemistry approaches. For example, the use of cesium carbonate as a catalyst for synthesizing quinazoline derivatives from 2-aminobenzonitriles with carbon dioxide has been reported, highlighting the role of reaction parameters such as bases, solvent, temperature, and CO2 pressure in the synthesis process (Patil, Tambade, Jagtap, & Bhanage, 2008). Additionally, solvent-free conditions have been employed to obtain quinazoline-2,4(1H,3H)-diones in good yields, emphasizing sustainable chemistry practices (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Pharmacological Potential
Research on derivatives of quinazoline-2,4(1H,3H)-diones has explored their potential in modifying carbohydrate metabolism, with a focus on hypoglycemic agents. An effective synthesis of hydrazides and their conversion to 2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl-)alkyl-(alkylaryl-,aryl-)-hydroisoindole-1,3(2H)-diones has been proposed. Pharmacological screening identified compounds acting as short-acting hypoglycemic agents, indicating the structural significance of the hydrogenated 1,3-dioxoisoindole moiety bonded to quinazoline cycles in the search for new hypoglycemic agents (Martynenko, Antypenko, Brazhko, Labenska, & Kovalenko, 2019).
Antimicrobial and Antiviral Activities
Compounds synthesized from 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been evaluated for their antimicrobial and antiviral properties. Notably, novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones demonstrated potent antibacterial activity against E. coli and S. aureus, as well as antitubercular and anti-HIV activity. This underscores the compound's potential as a scaffold for developing new antimicrobial agents (Sulthana, Chitra, Alagarsamy, Saravanan, & Solomon, 2021).
Eigenschaften
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-9-14-5-1-2-6-15(14)13-22)10-12-23-19(25)16-7-3-4-8-17(16)21-20(23)26/h1-8H,9-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUFVOJGVWDHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.